methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a bromophenyl group and a hydroxypropyl chain, making it a versatile molecule in organic synthesis and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-2-(3-(3-bromophenyl)-3-hydroxypropyl)benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropyl chain can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phenyl-3-hydroxypropyl)benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 2-(3-(4-bromophenyl)-3-hydroxypropyl)benzoate: The bromine atom is positioned differently, affecting its chemical properties and interactions.
Properties
Molecular Formula |
C17H17BrO3 |
---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
methyl 2-[(3S)-3-(3-bromophenyl)-3-hydroxypropyl]benzoate |
InChI |
InChI=1S/C17H17BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11,16,19H,9-10H2,1H3/t16-/m0/s1 |
InChI Key |
YSGKCMWEUUUDJU-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC(=CC=C2)Br)O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.